molecular formula C13H11ClN2S B7723892 N'-(4-chlorophenyl)-N-phenylcarbamimidothioic acid

N'-(4-chlorophenyl)-N-phenylcarbamimidothioic acid

Cat. No.: B7723892
M. Wt: 262.76 g/mol
InChI Key: XYAKDKSYCSTBMN-UHFFFAOYSA-N
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Description

N’-(4-chlorophenyl)-N-phenylcarbamimidothioic acid is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a 4-chlorophenyl group and a phenyl group attached to a carbamimidothioic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorophenyl)-N-phenylcarbamimidothioic acid typically involves the reaction of 4-chloroaniline with phenyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

On an industrial scale, the production of N’-(4-chlorophenyl)-N-phenylcarbamimidothioic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorophenyl)-N-phenylcarbamimidothioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

N’-(4-chlorophenyl)-N-phenylcarbamimidothioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-chlorophenyl)-N-phenylcarbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N’-phenylthiourea: Similar structure but lacks the carbamimidothioic acid moiety.

    N-(4-chlorophenyl)-N’-phenylurea: Similar structure but contains a urea group instead of a thiourea group.

    N-(4-chlorophenyl)-N’-phenylcarbamimidic acid: Similar structure but lacks the sulfur atom.

Uniqueness

N’-(4-chlorophenyl)-N-phenylcarbamimidothioic acid is unique due to the presence of both the 4-chlorophenyl and phenyl groups attached to a carbamimidothioic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-phenylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAKDKSYCSTBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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